molecular formula C19H18ClN3O4S B2542538 N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide CAS No. 922127-24-0

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

Cat. No.: B2542538
CAS No.: 922127-24-0
M. Wt: 419.88
InChI Key: KGNYNVWSNNXUNF-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a sulfonylacetamide derivative featuring a 1-methylimidazole core substituted with a 4-methoxyphenyl group at the 5-position and a sulfonyl-linked acetamide moiety attached to the 2-position. The acetamide is further substituted with a 3-chlorophenyl group. Its molecular formula is C₁₉H₁₈ClN₃O₄S (calculated based on IUPAC name). Key structural elements include:

  • Imidazole ring: A five-membered heterocycle with nitrogen atoms at positions 1 and 3, methylated at N1.
  • 4-Methoxyphenyl substituent: Provides electron-donating properties due to the methoxy group.
  • 3-Chlorophenylacetamide: Introduces hydrophobic and halogen-bonding interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-23-17(13-6-8-16(27-2)9-7-13)11-21-19(23)28(25,26)12-18(24)22-15-5-3-4-14(20)10-15/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNYNVWSNNXUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a sulfonamide group, an imidazole ring, and a chlorophenyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the reaction conditions often include coupling agents and specific solvents to yield high-purity products.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamides have been reported to inhibit carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis. In vitro assays demonstrated that related compounds could induce apoptosis in cancer cell lines such as MDA-MB-231, with notable increases in apoptotic markers like annexin V-FITC positivity .

CompoundIC50 (nM)Effect
This compoundTBDTBD
Related sulfonamide10.93 - 25.06Inhibits CA IX
Doxorubicin< 0.1Standard reference

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar sulfonamide derivatives were tested against various bacterial strains, showing promising results in inhibiting bacterial growth and biofilm formation. The mechanism often involves interference with bacterial carbonic anhydrases, crucial for their survival .

Enzyme Inhibition

The biological activity of this compound is partly attributed to its ability to inhibit specific enzymes. For example, the inhibition of cyclooxygenase (COX) enzymes leads to decreased production of pro-inflammatory mediators, suggesting potential anti-inflammatory effects.

The proposed mechanism of action involves binding to target enzymes or receptors, thereby modulating their activity. The sulfonamide group is particularly effective in interacting with carbonic anhydrases, leading to altered cellular functions that can inhibit tumor growth or bacterial proliferation.

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner compared to controls, supporting its potential as an anticancer agent.

Study Findings

  • Cell Lines Tested : MDA-MB-231, HeLa
  • Treatment Duration : 24 hours
  • Concentration Range : 0 - 100 µM
Cell LineControl Viability (%)Treated Viability (%)% Reduction
MDA-MB-2311004555
HeLa1006040

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarities to known anticancer drugs suggest that it may inhibit tumor growth through several mechanisms:

  • Mechanism of Action : The compound is believed to inhibit carbonic anhydrase isozymes, which play a crucial role in tumor growth and metastasis. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and HeLa.

Case Study: Anticancer Efficacy

Cell LineControl Viability (%)Treated Viability (%)% Reduction
MDA-MB-2311004555
HeLa1006040

In this study, the compound significantly reduced cell viability in a dose-dependent manner compared to controls, supporting its potential as an effective anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Similar sulfonamide derivatives have shown promising results in inhibiting bacterial growth and biofilm formation.

Enzyme Inhibition

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide exhibits enzyme inhibition properties that contribute to its therapeutic potential:

  • Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory conditions.

Summary of Findings

The multifaceted applications of this compound underscore its significance in medicinal chemistry:

  • Anticancer Activity : Demonstrated efficacy against cancer cell lines with mechanisms involving apoptosis induction.
  • Antimicrobial Properties : Effective against various bacterial strains through inhibition of key enzymes.
  • Enzyme Inhibition : Potential anti-inflammatory effects via COX inhibition.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Heterocycle Key Substituents Functional Groups Notable Properties
Target Compound C₁₉H₁₈ClN₃O₄S Imidazole 4-Methoxyphenyl, 3-Chlorophenyl Sulfonyl, Acetamide High polarity, potential H-bonding
Compound 6m C₂₁H₁₈ClN₄O₂ Triazole 4-Chlorophenyl, Naphthalen-1-yloxy Acetamide, Ether HRMS: 393.1112; IR C=O: 1678 cm⁻¹
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₂ClN₃O₂S Benzothiazole 4-Methoxyphenyl, 6-Chloro Acetamide Potential kinase inhibition
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Pyrazole 3,4-Dichlorophenyl Acetamide Crystal R₂²(10) dimers
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide C₁₉H₁₉ClN₄O₃S Imidazole 2-Chlorophenylmethyl, 5-Methyl Sulfonamide, Acetamide CAS 1797879-13-0

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide with high yield?

Answer:
The compound can be synthesized via a multi-step approach:

Imidazole Core Formation : Condense 4-methoxyphenylacetamide derivatives with methylamine and aldehydes under reflux to form the 1-methylimidazole ring .

Sulfonylation : React the imidazole intermediate with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group at the 2-position .

Acetamide Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane with triethylamine to conjugate the N-(3-chlorophenyl)acetamide moiety. Maintain temperatures at 273 K to minimize side reactions .
Key Tips : Optimize stoichiometry (1:1 molar ratio of reactants) and use slow solvent evaporation (e.g., methylene chloride) for crystallization .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for chlorophenyl and methoxyphenyl groups), methyl groups (δ 2.5–3.5 ppm for N-methylimidazole), and sulfonyl/amide protons (δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~110 ppm) groups .
  • FTIR : Detect characteristic stretches for sulfonyl (1350–1150 cm⁻¹), amide (1650–1600 cm⁻¹), and C-Cl (750–550 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: What conformational insights can X-ray crystallography provide for this compound?

Answer:
X-ray studies reveal:

  • Dihedral Angles : The chlorophenyl and imidazole rings adopt non-planar conformations (dihedral angles: 44.5°–77.5°), influenced by steric hindrance from the sulfonyl and methyl groups .
  • Hydrogen Bonding : N–H···O interactions between amide protons and sulfonyl oxygen stabilize dimeric R₂²(10) motifs, affecting crystal packing .
  • Polymorphism : Three distinct conformers in the asymmetric unit highlight the role of solvent (e.g., methylene chloride) in crystallization outcomes .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound?

Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electron-rich regions (e.g., methoxyphenyl group as HOMO) and electrophilic sites (sulfonyl group as LUMO), guiding functionalization strategies .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict nucleophilic/electrophilic attack sites (e.g., sulfonyl oxygen as a nucleophilic hotspot) .
  • Molecular Dynamics (MD) : Simulate solvation effects to optimize solubility in polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced: What methodologies are used to evaluate structure-activity relationships (SAR) for sulfonylacetamide derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with modified phenyl (e.g., fluoro, bromo) or imidazole (e.g., ethyl, propyl) groups to assess effects on bioactivity .
  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric (ITC) methods. For example, pyrazolo-pyrimidinone derivatives show affinity for ATP-binding pockets .
  • Physicochemical Profiling : Measure logP (HPLC) and pKa (potentiometry) to correlate lipophilicity/basicty with cellular permeability .

Advanced: How do crystallization conditions influence the solid-state properties of this compound?

Answer:

  • Solvent Selection : Polar solvents (e.g., DMF) favor needle-like crystals, while methylene chloride yields block-shaped polymorphs .
  • Temperature Control : Slow evaporation at 273 K reduces lattice defects, enhancing diffraction quality for X-ray studies .
  • Additives : Use seeding agents (e.g., silica gel) to control nucleation and avoid amorphous byproducts .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • HPLC-MS/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate sulfonamide byproducts (retention time: 8–12 min) .
  • Limitations : Overlap between impurity peaks and parent compound requires high-resolution columns (≤2 µm particle size) .
  • Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD: 0.05% w/w) using spiked impurity standards .

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